molecular formula C21H20N2O3S B11641408 (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11641408
M. Wt: 380.5 g/mol
InChI Key: HXJAIQJWBKQZLU-PDGQHHTCSA-N
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Description

The compound (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic molecule characterized by its complex structure, which includes a methoxyphenyl group, a propan-2-ylbenzylidene moiety, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Thioxodihydropyrimidine Core: This step involves the condensation of thiourea with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the thioxodihydropyrimidine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the intermediate.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 4-(propan-2-yl)benzaldehyde under basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The thioxodihydropyrimidine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding dihydro derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioxodihydropyrimidines and their derivatives.

Biology

In biological research, (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxodihydropyrimidine core can mimic natural substrates or inhibitors, leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-thioxodihydropyrimidine-4,6-dione: Similar core structure but different substituents.

    1-(4-Methoxyphenyl)-2-thioxodihydropyrimidine-4,6-dione: Lacks the benzylidene moiety.

    5-Benzylidene-2-thioxodihydropyrimidine-4,6-dione: Lacks the methoxyphenyl group.

Uniqueness

(5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This compound , covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(5Z)-1-(4-methoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H20N2O3S/c1-13(2)15-6-4-14(5-7-15)12-18-19(24)22-21(27)23(20(18)25)16-8-10-17(26-3)11-9-16/h4-13H,1-3H3,(H,22,24,27)/b18-12-

InChI Key

HXJAIQJWBKQZLU-PDGQHHTCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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